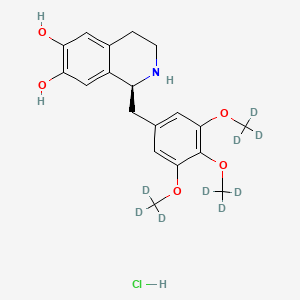
Dspe-peg46-dbco
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dspe-peg46-dbco is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains a dibenzocyclooctyne (DBCO) group, which enables it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dspe-peg46-dbco is synthesized through a series of chemical reactions involving the conjugation of DBCO to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable activating agent.
- Conjugation of the activated PEG chain to DBCO under controlled reaction conditions.
- Purification of the final product to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of the PEG chain.
- Conjugation with DBCO in industrial reactors.
- Purification using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dspe-peg46-dbco primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, DBCO, and activated PEG.
Conditions: Mild temperatures, typically room temperature, and neutral pH conditions.
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs .
Applications De Recherche Scientifique
Dspe-peg46-dbco has a wide range of applications in scientific research, including:
Mécanisme D'action
Dspe-peg46-dbco exerts its effects by acting as a linker in PROTACs. The DBCO group undergoes SPAAC with azide-containing molecules, forming a stable triazole linkage. This linkage connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. The PROTAC molecule brings the target protein in proximity to the E3 ligase, leading to ubiquitination and subsequent degradation by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dspe-peg-dbco, MW 2000: A phospholipid-PEG polymer used to form micelles for drug delivery.
Dspe-peg-dbco: Another PEG-based linker for PROTACs, similar in structure and function to Dspe-peg46-dbco.
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of the DBCO group, which allows for efficient and selective click chemistry reactions. This makes it highly suitable for the synthesis of PROTACs and other applications requiring precise molecular targeting .
Propriétés
Formule moléculaire |
C153H280N3O57P |
|---|---|
Poids moléculaire |
3104.8 g/mol |
Nom IUPAC |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C153H280N3O57P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-151(159)210-142-147(213-152(160)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)143-212-214(162,163)211-50-48-155-153(161)209-140-139-208-138-137-207-136-135-206-134-133-205-132-131-204-130-129-203-128-127-202-126-125-201-124-123-200-122-121-199-120-119-198-118-117-197-116-115-196-114-113-195-112-111-194-110-109-193-108-107-192-106-105-191-104-103-190-102-101-189-100-99-188-98-97-187-96-95-186-94-93-185-92-91-184-90-89-183-88-87-182-86-85-181-84-83-180-82-81-179-80-79-178-78-77-177-76-75-176-74-73-175-72-71-174-70-69-173-68-67-172-66-65-171-64-63-170-62-61-169-60-59-168-58-57-167-56-55-166-54-53-165-52-51-164-49-46-149(157)154-47-45-150(158)156-141-146-39-34-33-37-144(146)43-44-145-38-35-36-40-148(145)156/h33-40,147H,3-32,41-42,45-143H2,1-2H3,(H,154,157)(H,155,161)(H,162,163)/t147-/m0/s1 |
Clé InChI |
IMSNNLOURWHCMD-YJLPJSBMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R,4S,5S)-9-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12425369.png)

![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
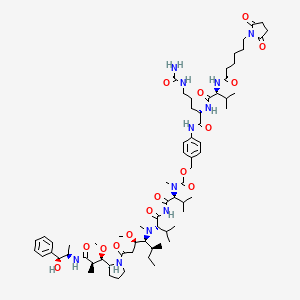
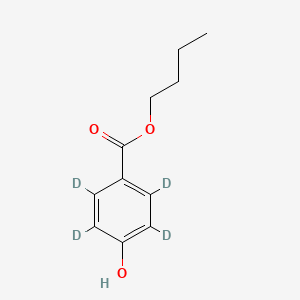
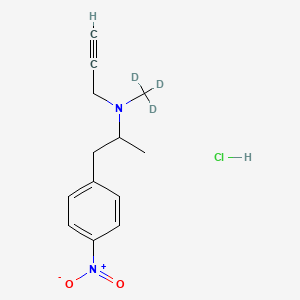
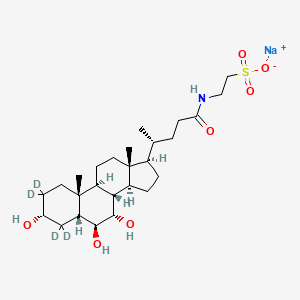
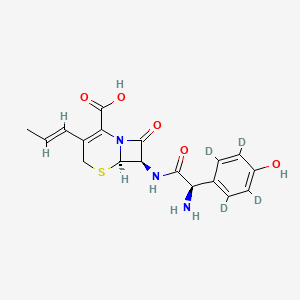
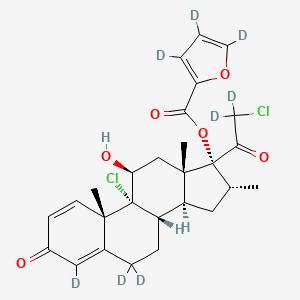
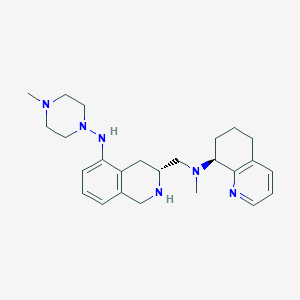
![magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate](/img/structure/B12425435.png)
